Boc-Lys(Z)-OH

Vue d'ensemble

Description

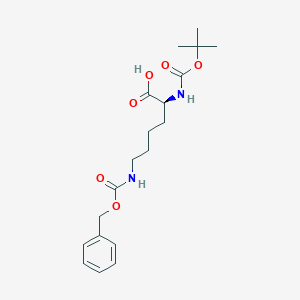

Boc-Lys(Z)-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyloxycarbonyl (Z) group protects the side chain amino group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(Z)-OH typically involves the protection of the lysine amino groups. The process begins with the protection of the α-amino group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The ε-amino group is then protected using the benzyloxycarbonyl (Z) group, which is introduced by reacting the Boc-protected lysine with benzyl chloroformate in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction.

Analyse Des Réactions Chimiques

Deprotection Reactions

Deprotection is critical for sequential peptide assembly. Boc-Lys(Z)-OH undergoes selective removal of its protecting groups under specific conditions:

α-Amino Deprotection (Boc Removal)

- Reagent/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous sodium hydroxide.

- Product : N-ε-Z-L-lysine (H-Lys(Z)-OH).

- Mechanism : Acidolysis cleaves the Boc group via carbocation intermediate formation.

- Key Observations :

ε-Amino Deprotection (Z Removal)

- Reagent/Conditions :

- Product : N-α-Boc-L-lysine (H-Lys(Boc)-OH).

- Key Observations :

Table 1: Deprotection Conditions and Outcomes

Coupling Reactions

This compound participates in peptide bond formation via carboxylate activation:

Activation Methods

- Reagents : Dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or NHS esters .

- Conditions : Polar aprotic solvents (DMF, THF) at 0–25°C.

- Key Observations :

Table 2: Common Coupling Reagents and Efficiency

| Activating Reagent | Solvent | Temperature | Yield (%) | References |

|---|---|---|---|---|

| DCC/HOBt | DMF | 0–25°C | 92–95 | |

| HBTU/DIEA | DMF | 0°C | 94 | |

| NHS ester | pH 8 buffer | RT | 88 |

Side Reactions and Stability

- N-Benzylation : Under strong acidic conditions (e.g., TFA), the Z group releases benzyl cations, leading to N-benzylation of adjacent amino groups (≤3.26% yield) .

- Mitigation : Use of scavengers (e.g., anisole, thioanisole) suppresses alkylation side products .

- Stability :

Comparison with Analogues

| Compound | α-Protection | ε-Protection | Key Reactivity Differences | References |

|---|---|---|---|---|

| Boc-Lys(2-Cl-Z)-OH | Boc | 2-Cl-Z | Enhanced Z stability under acidic TFA | |

| Fmoc-Lys(Boc)-OH | Fmoc | Boc |

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Lys(Z)-OH is extensively utilized as a building block in peptide synthesis. Its protective group allows for selective reactions, facilitating the formation of peptide bonds without unwanted side reactions.

Key Features:

- Protection: The Boc group protects the amino group of lysine, allowing for controlled coupling reactions.

- Reactivity: The Z (benzyloxycarbonyl) group can be removed under mild conditions, enabling further modifications.

Case Study:

In a study focused on opioid peptidomimetics, this compound was used to enhance the biological activity of peptides. The introduction of lysine at specific positions significantly improved the binding affinity and selectivity of the resulting compounds as opioid receptor agonists or antagonists .

Drug Development

The compound is pivotal in developing peptide-based therapeutics. Its stability and bioavailability are enhanced through the use of protective groups like Boc.

Applications:

- Pharmaceutical Formulations: this compound is incorporated into drug candidates to improve their pharmacokinetic properties.

- Peptide Therapeutics: It serves as a precursor for synthesizing various therapeutic peptides aimed at treating diseases such as cancer and metabolic disorders.

Data Table:

| Compound Name | Activity (pA2) | Application Area |

|---|---|---|

| H-Dmt-Tic-Lys(Z)-OH | 11.43 | Opioid receptor agonist |

| H-Dmt-Tic-Phe-Lys(Z)-OH | 10.07 | Opioid receptor antagonist |

Bioconjugation

This compound is also employed in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces. This application is crucial in diagnostics and therapeutic contexts.

Significance:

- Targeted Delivery Systems: By conjugating drugs with targeting ligands through lysine residues, researchers can enhance the specificity and efficacy of treatments.

- Diagnostic Agents: It aids in creating bioconjugates that can be used for imaging or as biomarkers in disease detection.

Protein Engineering

In protein engineering, this compound is used to modify lysine residues within proteins, thereby altering their properties for various applications in biotechnology.

Applications:

- Enzyme Modification: Enhancing enzyme stability and activity through site-specific modifications.

- Protein-Protein Interactions: Studying interactions by introducing modifications at specific sites within proteins to observe functional changes.

Summary of Chemical Reactions

This compound undergoes several important chemical reactions:

- Substitution Reactions: The reactive N-hydroxysuccinimide ester formed from this compound can react with amines to form peptide bonds.

- Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA), yielding free lysine for further applications.

Common Reaction Conditions:

| Reaction Type | Solvent | Conditions |

|---|---|---|

| Substitution | Dimethylformamide (DMF) | Room temperature |

| Deprotection | Trifluoroacetic acid (TFA) | Acidic conditions with scavengers |

Mécanisme D'action

The primary function of Boc-Lys(Z)-OH is to serve as a protected lysine derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the final peptide product. The Boc group is removed under acidic conditions, while the Z group is removed using catalytic hydrogenation or strong acids. This allows for the stepwise assembly of peptides with high precision.

Comparaison Avec Des Composés Similaires

Boc-Lys(Z)-OH is unique due to its dual protective groups, which provide selective protection for both the α-amino and ε-amino groups of lysine. Similar compounds include:

Boc-Lys(Boc)-OH: This compound has two Boc protective groups, providing protection for both amino groups but requiring different deprotection conditions.

Fmoc-Lys(Z)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the Z group for ε-amino protection, offering an alternative protection strategy.

Activité Biologique

Boc-Lys(Z)-OH, also known as N-Boc-L-lysine(Z), is a derivative of the amino acid lysine that has garnered attention in biochemical research for its potential therapeutic applications, particularly in the development of peptide-based drugs. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and applications in various studies.

- Molecular Formula : C19H28N2O6

- Molecular Weight : 380.4 g/mol

- CAS Number : 2389-45-9

- Synonyms : N-Boc-L-lysine(Z), Boc-L-Lys(Z)-OH

This compound is primarily utilized in the synthesis of peptide analogs that exhibit significant biological activities, particularly in the context of opioid receptor modulation. Studies have shown that modifications at the lysine residue can enhance the binding affinity and selectivity towards μ and δ opioid receptors.

Key Findings from Research Studies:

-

Opioid Receptor Activity :

- This compound has been incorporated into various peptide structures to evaluate its effects on opioid receptor activity. For instance, substituting phenylalanine with this compound in certain opioid peptides resulted in a substantial increase in δ-opioid antagonist activity, with reported pA2 values indicating enhanced potency (pA2 = 11.43) compared to other analogs .

- Synthesis and Functionalization :

-

Case Studies :

- In one study, cyclic enkephalin analogs containing this compound were tested for their agonistic properties on guinea pig ileum assays, demonstrating significant μ-opioid receptor activity . These findings suggest that this compound can be effectively utilized to enhance the pharmacological profile of peptide drugs.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of bivalent ligands targeting opioid receptors. Its ability to improve binding affinity and selectivity makes it valuable for designing novel analgesics with reduced side effects compared to traditional opioids.

Table 1: Biological Activity Summary of Peptide Analogues Containing this compound

| Compound Name | Receptor Type | pA2 Value | Activity Description |

|---|---|---|---|

| H-Dmt-Tic-Phe-Lys(Z)-OH | δ-opioid | 11.43 | Enhanced antagonist activity |

| H-Dmt-Tic-Gly-NH-Ph | μ/δ-opioid | 10.07 | Moderate agonist activity |

| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | μ/δ-opioid | 9.71 | Reduced selectivity |

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883840 | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-45-9 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.